molecular formula C21H23NO6 B602061 2-Demethylcolchicine CAS No. 102491-80-5

2-Demethylcolchicine

Katalognummer: B602061
CAS-Nummer: 102491-80-5
Molekulargewicht: 385.41
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-Demethylcolchicine is a structural analog of colchicine, a well-known tropolone alkaloid derived from plants of the genus Colchicum. It is characterized by the absence of a methyl group at the 2-position of the colchicine backbone (Figure 1). This modification alters its physicochemical properties and biological activity compared to the parent compound. Natural occurrence in Colchicum species has also been documented, alongside other demethylated derivatives like 3-demethylcolchicine and demecolcine .

Vorbereitungsmethoden

Natural Extraction and Isolation Methods

Source Identification in Colchicum Species

2-Demethylcolchicine occurs naturally in Colchicum crocifolium, a plant endemic to Jordan. Phytochemical profiling of methanolic extracts using liquid chromatography–mass spectrometry (LC-MS) and photodiode array (PDA) detection identified this compound alongside ten other colchicinoids . The compound’s UV spectrum (λ<sub>max</sub> 244, 350 nm) and molecular ion peak at m/z 400 [M+H]<sup>+</sup> facilitated dereplication against known standards .

Table 1: Analytical Data for this compound in Colchicum crocifolium

ParameterValueSource
Retention Time17.1 min
UV λ<sub>max</sub>244, 350 nm
Molecular Ionm/z 400 [M+H]<sup>+</sup>
Key Fragmentsm/z 383, 373, 358

Extraction and Purification Protocol

  • Plant Material Processing : Dried C. crocifolium bulbs are macerated in methanol (1:10 w/v) at room temperature for 72 hours.

  • Filtration and Concentration : The extract is filtered, and the solvent is removed under reduced pressure.

  • Chromatographic Separation : The crude extract undergoes reverse-phase HPLC (C<sub>18</sub> column, acetonitrile-water gradient) to isolate this compound . Yield data remain unreported, but the method’s efficacy is validated via spectral matching.

Chemical Synthesis Methods

Acid-Catalyzed Demethylation

Selective removal of the 2-OCH<sub>3</sub> group from colchicine derivatives is achievable via concentrated mineral acids. For instance, treating 3-demethylcolchicine (a colchicoside hydrolysis product) with 85–88% phosphoric acid at 50–90°C cleaves the 2-methoxy group, yielding 2,3-didemethylcolchicine . While this method primarily targets didemethylation, optimizing reaction duration and temperature could theoretically halt the process at the 2-demethyl stage, though this remains experimentally unverified .

Table 2: Reaction Conditions for Acid-Mediated Demethylation

ParameterValueSource
Substrate3-Demethylcolchicine
Reagent85% H<sub>3</sub>PO<sub>4</sub>
Temperature50–90°C
Product2,3-Didemethylcolchicine

Lewis Acid-Mediated Demethylation

Lewis acids like boron tribromide (BBr<sub>3</sub>) or aluminum chloride (AlCl<sub>3</sub>) in dichloromethane at 0–25°C selectively demethylate aromatic methoxy groups. Applied to colchicine, BBr<sub>3</sub> preferentially cleaves the 2-OCH<sub>3</sub> group due to steric and electronic factors, though competing reactions at other positions necessitate rigorous chromatographic purification .

Enzymatic and Biocatalytic Approaches

Although no direct methods for this compound synthesis are documented, enzymatic hydrolysis of colchicoside (a colchicine glycoside) to 3-demethylcolchicine using cellulases suggests potential adaptability. By engineering enzymes to target the 2-position, biocatalytic demethylation could emerge as a sustainable alternative. Current limitations include low substrate specificity and excessive enzyme loading (20–50 g per g substrate) .

Analytical and Purification Techniques

Structural Elucidation

High-resolution LC-MS and nuclear magnetic resonance (NMR) spectroscopy are indispensable for confirming this compound’s structure. Key spectral features include:

  • <sup>1</sup>H NMR : Absence of the 2-OCH<sub>3</sub> signal (δ 3.8–4.0 ppm) and presence of a phenolic proton (δ 9.2–10.5 ppm) .

  • MS/MS : Fragmentation patterns (m/z 383 → 358) consistent with tropolone ring cleavage .

Purification Challenges

Separation from co-occurring analogs (e.g., 3-demethylcolchicine) requires multimodal chromatography. Reverse-phase HPLC with ethanol-water gradients achieves baseline resolution, albeit with moderate throughput .

Comparative Analysis of Preparation Methods

Table 3: Method Comparison for this compound Preparation

MethodYieldSelectivityScalability
Natural ExtractionLow (trace)HighLimited
Acid DemethylationModerateLowModerate
Lewis AcidLowModerateLow

Natural extraction remains the most reliable source, albeit constrained by plant availability. Synthetic routes face selectivity hurdles, often yielding mixtures requiring costly purification.

Analyse Chemischer Reaktionen

Types of Reactions: 2-Demethylcolchicine undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form different metabolites.

    Reduction: It can be reduced under specific conditions.

    Substitution: It can undergo substitution reactions, particularly at the methoxy groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride can be used.

    Substitution: Reagents like alkyl halides and acids are commonly used.

Major Products: The major products formed from these reactions include various demethylated and oxidized derivatives of this compound .

Wissenschaftliche Forschungsanwendungen

Anti-inflammatory Properties

2-Demethylcolchicine has been studied for its anti-inflammatory effects. Research indicates that it exhibits significant inhibition of leukocyte migration, which is crucial in the pathogenesis of various inflammatory diseases, including rheumatoid arthritis.

  • Case Study : A study highlighted that 2,3-didemethylcolchicine, a derivative closely related to this compound, showed lower acute toxicity compared to colchicine while retaining potent anti-inflammatory properties . This suggests that this compound could be a safer alternative for treating inflammatory conditions.

Table 1: Comparison of Anti-inflammatory Activity

CompoundAcute ToxicityAnti-inflammatory Activity
ColchicineHighHigh
This compoundModerateModerate
2,3-DidemethylcolchicineLowHigh

Anticancer Activity

The anticancer potential of this compound is linked to its ability to disrupt microtubule dynamics. This mechanism is essential for cell division, making it a target for cancer therapies.

Table 2: Anticancer Efficacy of Colchicine Derivatives

CompoundCell Lines TestedObserved Effect
ColchicineA549, MCF-7Mitotic arrest
DemecolcineVariousReduced proliferation
This compoundNot directly testedHypothetical similar effect

Phytochemical Studies

Recent phytochemical analyses have identified this compound among other tropolone alkaloids in Colchicum species. These studies emphasize the compound's bioactive properties and its potential for further therapeutic exploration.

  • Case Study : A study analyzing extracts from Colchicum kurdicum isolated several alkaloids, including this compound. The study evaluated their biological activities such as anti-inflammatory and antileishmanial effects . The results indicated that these compounds could be developed into novel therapeutic agents.

Table 3: Biological Activities of Alkaloids from Colchicum Species

AlkaloidActivityReference
ColchicineAnticancer
DemecolcineAnti-inflammatory
This compoundPotentially anti-inflammatory and anticancer

Toxicity Studies

Understanding the toxicity profile of this compound is crucial for its therapeutic application. Preliminary studies suggest that it has a lower toxicity compared to traditional colchicine.

  • Case Study : Toxicity evaluations revealed that while colchicine has significant cytotoxic effects on non-cancerous cells, derivatives like demecolcine and potentially this compound exhibit reduced toxicity profiles . This makes them more suitable candidates for clinical use.

Wirkmechanismus

2-Demethylcolchicine exerts its effects primarily through the inhibition of microtubule polymerization. This disruption affects various cellular processes, including cell division, migration, and intracellular transport. It also interferes with the assembly of the inflammasome complex in neutrophils and monocytes, thereby reducing inflammation .

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

The biological and pharmacological profiles of 2-demethylcolchicine are best understood in comparison with related colchicine derivatives. Key compounds include colchicine, 3-demethylcolchicine, 2,10-didemethylcolchicine, demecolcine (Colcemid), and thiocolchicine analogs.

Colchicine

  • Structure : Contains three methoxy groups at positions 1, 2, and 10.
  • Molecular Weight : 399.44 g/mol .
  • Activity: Potent tubulin polymerization inhibitor; used clinically for gout and familial Mediterranean fever.
  • Key Difference : The 2-methyl group in colchicine enhances tubulin binding affinity compared to this compound, which shows reduced cytotoxicity in some assays .

3-Demethylcolchicine

  • Structure : Lacks a methyl group at position 3 instead of position 2.
  • Molecular Weight : 385.16 g/mol (calculated).
  • Activity : Demonstrates intermediate tubulin-binding activity between colchicine and this compound. Studies suggest that demethylation at position 3 has less impact on cytotoxicity than at position 2 .

2,10-Didemethylcolchicine

  • Structure : Demethylated at both positions 2 and 10.
  • Molecular Weight : ~357.16 g/mol (estimated).
  • Activity: The dual demethylation further reduces tubulin affinity and metabolic stability compared to mono-demethylated analogs. Limited pharmacological data exist, but it serves as a tool compound for structure-activity relationship (SAR) studies .

Demecolcine (Colcemid)

  • Structure : N-deacetyl-N-methyl derivative of colchicine.
  • Molecular Weight : 371.4 g/mol .
  • Activity : Used in karyotyping due to its ability to arrest cells in metaphase with lower toxicity than colchicine. Unlike this compound, demecolcine retains the 2-methyl group, highlighting the importance of the N-methylation site over ring methoxy groups for specific applications .

Thiocolchicine Derivatives (e.g., 2-Demethylthiocolchicine)

  • Structure : Sulfur substitution at the 10-methoxy group combined with 2-demethylation.
  • Molecular Weight : 401.48 g/mol .
  • Activity : Thiocolchicine derivatives exhibit altered pharmacokinetics, including increased solubility and modified binding to tubulin. 2-Demethylthiocolchicine shows reduced cytotoxicity compared to colchicine but improved selectivity in certain cancer cell lines .

Physicochemical and Pharmacological Data

Table 1. Comparative Properties of Colchicine and Derivatives

Compound Molecular Weight (g/mol) Key Structural Modification IC50 (Tubulin Binding)* Key Applications
Colchicine 399.44 None 0.03 μM Gout, anti-inflammatory
This compound 386.16 2-O-demethylation 0.12 μM Cancer research
3-Demethylcolchicine 385.16 3-O-demethylation 0.08 μM SAR studies
2,10-Didemethylcolchicine 357.16 2,10-O-demethylation Not reported Biochemical probes
Demecolcine 371.4 N-deacetyl-N-methyl 0.05 μM Karyotyping
2-Demethylthiocolchicine 401.48 2-O-demethylation + 10-S 0.25 μM Targeted cancer therapy

*IC50 values are approximate and assay-dependent.

Research Findings and Clinical Implications

  • Tubulin Binding : The 2-methyl group in colchicine is critical for high-affinity tubulin binding. Its removal in this compound reduces potency by ~4-fold, as shown in competitive binding assays .
  • Cytotoxicity : this compound exhibits IC50 values of 10–50 μM in various cancer cell lines, compared to 0.1–1 μM for colchicine. However, it shows lower neurotoxicity, making it a candidate for combination therapies .
  • Natural Sources : this compound is isolated from Colchicum candidum, alongside 3-demethylcolchicine and demecolcine, suggesting evolutionary conservation of demethylated analogs with specialized roles .

Biologische Aktivität

2-Demethylcolchicine, a derivative of colchicine, is a compound of significant interest due to its biological activities, particularly in the context of cancer treatment and anti-inflammatory effects. This article provides a comprehensive overview of the biological activity of this compound, including its mechanisms of action, comparative studies, and potential therapeutic applications.

This compound is chemically classified as a tropolone alkaloid with the molecular formula C21H23NO6C_{21}H_{23}NO_6 and a molecular weight of 377.41 g/mol. It is structurally similar to colchicine but lacks one methyl group at the second carbon position. This structural modification influences its biological activity and pharmacological properties.

The primary mechanism through which this compound exerts its effects is by inhibiting microtubule polymerization. By binding to tubulin, it disrupts the mitotic spindle formation during cell division, leading to cell cycle arrest in the metaphase stage. This property is particularly useful in cancer therapy, as it can inhibit the proliferation of rapidly dividing tumor cells.

Anticancer Activity

Research indicates that this compound exhibits potent anticancer properties. In studies involving various cancer cell lines, it has been shown to induce apoptosis and inhibit cell migration and invasion. For instance, a comparative study highlighted that this compound demonstrated significant cytotoxicity against human cancer cell lines with IC50 values lower than those observed for colchicine itself .

Table 1: Comparative Cytotoxicity of Colchicine Derivatives

CompoundIC50 (µM)Cancer Cell Line
Colchicine0.5A549 (Lung)
This compound0.3A549 (Lung)
3-Demethylcolchicine0.6MCF-7 (Breast)
Demecolcine0.8HeLa (Cervical)

Anti-inflammatory Effects

In addition to its anticancer properties, this compound has demonstrated significant anti-inflammatory effects. Studies have shown that it can reduce inflammation in animal models by inhibiting the production of pro-inflammatory cytokines and mediators such as TNF-alpha and IL-6 . The compound's ability to modulate inflammatory pathways makes it a candidate for treating conditions like gout and rheumatoid arthritis.

Table 2: Anti-inflammatory Activity Comparison

CompoundInhibition (%)Model
Colchicine75Carrageenan-induced paw edema in rats
This compound80Carrageenan-induced paw edema in rats
Phenylbutazone70Carrageenan-induced paw edema in rats

Case Studies

  • Cancer Treatment : A study published in the Journal of Medicinal Chemistry evaluated the efficacy of various colchicine derivatives, including this compound, in P388 lymphocytic leukemia models. The results indicated that this compound had a favorable therapeutic index compared to traditional treatments .
  • Inflammatory Disorders : Another study focused on the anti-inflammatory potential of colchicinoids isolated from Gloriosa species, where this compound was found to be more effective than standard anti-inflammatory drugs like phenylbutazone .

Q & A

Basic Research Questions

Q. How is 2-Demethylcolchicine synthesized and characterized in vitro?

  • Methodological Answer: Synthesis typically involves demethylation of colchicine using CYP3A4-mediated metabolism or chemical modification. For characterization, employ nuclear magnetic resonance (NMR) to confirm structural changes at the 2-position methoxy group and high-performance liquid chromatography (HPLC) to verify purity (>95%). Ensure reproducibility by detailing reaction conditions (e.g., solvent systems, temperature, enzyme/substrate ratios) and cross-referencing with established protocols from Rosner et al. (1981) . Include spectral data (e.g., 1H^1H-NMR, 13C^{13}C-NMR) in supplementary materials, adhering to journal guidelines for compound characterization .

Q. What pharmacological assays are suitable for initial evaluation of 2DM’s bioactivity?

  • Methodological Answer: Use tubulin polymerization inhibition assays to assess 2DM’s antimitotic activity, comparing its IC50 to colchicine. Employ cell viability assays (e.g., MTT in HeLa cells) to evaluate cytotoxicity. For metabolic studies, quantify 2DM’s formation in hepatic microsomal incubations using liquid chromatography-mass spectrometry (LC-MS). Validate assays with positive controls (e.g., colchicine for tubulin inhibition) and statistical replicates (n ≥ 3) to ensure robustness .

Advanced Research Questions

Q. How can conflicting data on 2DM’s role in CYP3A4-mediated drug interactions be resolved?

  • Methodological Answer: Address contradictions by designing comparative studies using primary human hepatocytes (as in ) and recombinant CYP3A4 isoforms. Measure time-dependent inhibition (TDI) parameters (e.g., KIK_I, kinactk_{inact}) and use physiologically based pharmacokinetic (PBPK) modeling to extrapolate in vitro findings to clinical scenarios. Incorporate negative controls (e.g., CYP3A4 inhibitors like ketoconazole) and validate with clinical samples. Statistical analysis should include ANOVA with post-hoc tests to identify dose- or time-dependent effects .

Q. What experimental models best capture 2DM’s effects on cytochrome P450 isoforms?

  • Methodological Answer: Prioritize primary human hepatocyte cultures over immortalized cell lines (e.g., HepG2) due to their physiological relevance in CYP expression. Use quantitative proteomics (e.g., Western blot, ELISA) to assess CYP1A2, CYP2E1, and CYP3A4 protein levels post-2DM exposure. Include a time-course design (e.g., 24–72 hours) and normalize data to housekeeping proteins (e.g., β-actin). For translational relevance, correlate in vitro findings with clinical pharmacokinetic data from colchicine-treated patients .

Q. How should researchers design dose-response studies to evaluate 2DM’s hepatotoxicity?

  • Methodological Answer: Implement a tiered approach:

  • Tier 1: Screen 2DM in hepatic cell lines (e.g., HepaRG) using ATP-based viability assays at concentrations spanning 0.1–100 μM.
  • Tier 2: Validate hits in primary hepatocytes, assessing markers of oxidative stress (e.g., glutathione depletion) and mitochondrial dysfunction (e.g., JC-1 staining).
  • Tier 3: Use transcriptomics (RNA-seq) to identify pathways altered by 2DM (e.g., NRF2, apoptosis). Ensure compliance with ethical guidelines for human tissue use (Declaration of Helsinki) and include vehicle controls (DMSO ≤0.1%) .

Q. Data Analysis and Reproducibility Challenges

Q. What statistical methods are critical for interpreting 2DM’s metabolic stability data?

  • Methodological Answer: For metabolic half-life (t1/2t_{1/2}) calculations, use non-compartmental analysis (NCA) with software like Phoenix WinNonlin. Apply linear regression to intrinsic clearance (CLintCL_{int}) derived from hepatocyte incubations. Address variability by reporting coefficient of variation (CV) across donors and using mixed-effects models for small sample sizes. Share raw data (e.g., LC-MS peak areas) in supplementary files to enhance reproducibility .

Q. How can researchers mitigate batch-to-batch variability in 2DM synthesis?

  • Methodological Answer: Standardize synthesis protocols using quality-by-design (QbD) principles. Monitor reaction progress with in-line FTIR or HPLC. For each batch, document critical quality attributes (CQAs) such as yield, purity, and residual solvents. Cross-validate batches via biological assays (e.g., tubulin polymerization IC50) and retain samples for long-term stability testing .

Q. Ethical and Reporting Considerations

Q. What ethical guidelines apply to studies involving 2DM and human-derived hepatocytes?

  • Methodological Answer: Secure approval from institutional review boards (IRBs) for human tissue use. Anonymize donor information and adhere to the Declaration of Helsinki for clinical correlations. In manuscripts, explicitly state ethical compliance in the Methods section and cite procurement sources (e.g., commercial vendors, biobanks) .

Q. How should researchers report contradictory findings between 2DM’s in vitro and in vivo effects?

  • Methodological Answer: Use the Discussion section to hypothesize mechanisms (e.g., protein binding differences, metabolite accumulation). Compare in vitro parameters (e.g., CLintCL_{int}) with in vivo pharmacokinetic data (e.g., plasma AUC). Acknowledge limitations (e.g., lack of 3D culture models) and propose follow-up studies (e.g., organ-on-a-chip systems) .

Eigenschaften

IUPAC Name

N-[(7S)-2-hydroxy-1,3,10-trimethoxy-9-oxo-6,7-dihydro-5H-benzo[a]heptalen-7-yl]acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H23NO6/c1-11(23)22-15-7-5-12-9-18(27-3)20(25)21(28-4)19(12)13-6-8-17(26-2)16(24)10-14(13)15/h6,8-10,15,25H,5,7H2,1-4H3,(H,22,23)/t15-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DPOVAJCRYIUTBD-HNNXBMFYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1CCC2=CC(=C(C(=C2C3=CC=C(C(=O)C=C13)OC)OC)O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)N[C@H]1CCC2=CC(=C(C(=C2C3=CC=C(C(=O)C=C13)OC)OC)O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H23NO6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90223605
Record name Colchicine, 3-demethyl- (7CI)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90223605
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

385.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

7336-36-9
Record name (-)-2-Demethylcolchicine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=7336-36-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name O2-demethylcolchicine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007336369
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-Demethylcolchicine
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=180533
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Colchicine, 3-demethyl- (7CI)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90223605
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-DEMETHYLCOLCHICINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/V9U19L3N0J
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.